
3-(1H-Imidazol-1-yl)propanenitrile
Overview
Description
3-(1H-Imidazol-1-yl)propanenitrile is an organic compound with the molecular formula C₆H₇N₃. It is a colorless crystalline powder that is soluble in water and organic solvents at room temperature. This compound is known for its strong cyano reactivity and electrophilicity, making it a valuable intermediate in the synthesis of various imidazole compounds .
Preparation Methods
The preparation of 3-(1H-Imidazol-1-yl)propanenitrile is relatively straightforward. A common synthetic route involves the reaction of imidazole with bromoacetonitrile in the presence of a base. This reaction typically proceeds under mild conditions and yields the desired product efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(1H-Imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: It can react with aldehydes or ketones to form imidazole derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the imidazole ring can undergo such transformations under appropriate conditions.
Common reagents used in these reactions include bases (for substitution reactions) and aldehydes or ketones (for condensation reactions). The major products formed from these reactions are typically imidazole derivatives with various functional groups .
Scientific Research Applications
Medicinal Chemistry
3-(1H-Imidazol-1-yl)propanenitrile exhibits promising biological activities due to the presence of the imidazole moiety, which is known for its pharmacological properties. Research indicates its potential as:
- Antifungal Agent : Studies have shown that derivatives of this compound possess anti-Candida activity that surpasses that of traditional antifungal agents like fluconazole .
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various microbial strains, indicating its utility in developing new antimicrobial therapies.
Materials Science
The compound's nitrile group allows it to act as a precursor for various functionalized ionic liquids (ILs). These ILs have applications in:
- Separation Processes : Ionic liquids derived from this compound are utilized in the extraction and separation of organic compounds .
- Electrolytes : They are being explored for use in batteries and solar cells due to their favorable electrochemical properties .
Catalysis
The compound serves as an important ligand in coordination chemistry. Its ability to form stable complexes enhances catalytic processes such as:
- Michael Addition Reactions : The imidazole ring facilitates nucleophilic attacks in various organic transformations .
- Aza-Michael Reactions : These reactions benefit from the unique properties imparted by the nitrile and imidazole functionalities.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of compounds derived from 3-(1H-Imidazol-1-yl)propanenitrile often involves the inhibition of cytochrome P450-dependent enzymes. For example, azole antifungals inhibit sterol 14α-demethylase, an enzyme crucial for sterol synthesis in fungi, by binding to the heme cofactor of cytochrome CYP51 . This inhibition disrupts the synthesis of essential sterols, leading to the antifungal effects.
Comparison with Similar Compounds
3-(1H-Imidazol-1-yl)propanenitrile can be compared with other imidazole derivatives, such as:
1H-Imidazole-1-propanenitrile: Similar in structure but may have different reactivity and applications.
3-Imidazol-1-ylpropanenitrile: Another structural isomer with distinct properties.
The uniqueness of this compound lies in its strong cyano reactivity and electrophilicity, making it a versatile intermediate for synthesizing various imidazole compounds .
Biological Activity
3-(1H-Imidazol-1-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Imidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator of specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : The imidazole ring is known for its ability to disrupt microbial cell membranes.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study : A study involving human breast cancer cells (MCF-7) revealed that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis, such as cleaved PARP and caspase-3 activation.
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to assess the safety profile of this compound. Toxicity studies conducted on animal models indicate that at therapeutic doses, the compound exhibits minimal toxicity with no significant adverse effects on vital organs.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-(1H-Imidazol-1-yl)propanenitrile, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution between imidazole and acrylonitrile derivatives under basic conditions. Key steps include refluxing in aprotic solvents (e.g., DMF or acetonitrile) and using catalysts like potassium carbonate. Purification often involves column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures. For intermediates like 3-(1H-imidazol-1-yl)propan-1-one, ketone precursors are condensed with hydroxylamine to form oximes, followed by dehydration . Purity optimization requires rigorous drying of reactants, inert atmospheres, and post-synthesis recrystallization from ethanol or acetone .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR : and NMR confirm the imidazole ring protons (δ 7.5–8.0 ppm) and nitrile carbon (δ ~120 ppm).
- IR : The nitrile stretching vibration at ~2240 cm is critical.
- X-ray crystallography : Monoclinic crystal systems (e.g., space group ) reveal packing along the -axis, with intermolecular hydrogen bonds stabilizing the lattice . SHELX software is recommended for structure refinement, focusing on resolving disorder in the imidazole ring .
Q. What safety protocols are critical when handling this compound?
The compound is classified as harmful (Xn) with risk phrases H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled). Mandatory PPE includes nitrile gloves, lab coats, and fume hoods. Waste must be neutralized with dilute acetic acid before disposal in designated organic waste containers. Avoid exposure to moisture to prevent decomposition into toxic cyanides .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its reactivity?
The packing diagram (view down the -axis) shows weak C–H···N interactions between the nitrile group and imidazole protons, creating a layered structure. This arrangement reduces accessibility for nucleophilic attacks on the nitrile, necessitating polar solvents (e.g., DMSO) to disrupt intermolecular forces during reactions . Disorder in the imidazole ring, observed in refinement (), may also affect catalytic activity in metal-organic frameworks .
Q. What strategies mitigate side reactions during derivatization of the nitrile group?
The nitrile group’s electrophilicity can lead to hydrolysis or unwanted cyclization. Controlled reaction conditions (e.g., low temperature, anhydrous solvents) and catalysts like ZnCl or Pd/C are effective for selective reductions to amines or conversions to tetrazoles. For example, catalytic hydrogenation at 60 psi H yields 3-(1H-imidazol-1-yl)propanamine without over-reduction .
Q. How can computational methods (e.g., DFT) predict biological activity of derivatives?
Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-transfer interactions. For antifungal derivatives, docking studies with cytochrome P450 enzymes (CYP51) identify binding affinities. Parameters like Mulliken charges on the nitrile carbon correlate with inhibitory potency .
Q. What experimental evidence explains contradictory yields in cross-coupling reactions?
Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) arise from competing coordination of the imidazole nitrogen to palladium, deactivating the catalyst. Adding chelating ligands like 1,10-phenanthroline or using Pd(OAc)/XPhos systems improves efficiency by blocking undesired coordination sites .
Q. How does stereoelectronic control affect the synthesis of chiral derivatives?
The imidazole ring’s electron-withdrawing nature directs nucleophilic attacks to the β-position of the nitrile. For chiral analogs (e.g., 3-(1H-imidazol-1-yl)chroman-4-ols), hydride reductions yield cis-trans diastereomers. Chiral HPLC (Chiralpak IA column) or X-ray anomalous scattering resolves enantiomers, with values >90% achievable .
Q. Methodological Recommendations
- Contradiction Resolution : Replicate conflicting synthetic protocols (e.g., solvent variations in vs. 7) under controlled conditions to identify critical variables.
- Data Reproducibility : Use SHELXL for crystallographic refinements and deposit CIF files in the Cambridge Structural Database .
- Biological Assays : Employ microbroth dilution (CLSI M27-A3) for antifungal testing and molecular dynamics simulations for target validation .
Properties
IUPAC Name |
3-imidazol-1-ylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQIISVRKIKCLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339610 | |
Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23996-53-4 | |
Record name | 1H-Imidazole-1-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23996-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-1-propionitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-1-propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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